molecular formula C8H14ClN3 B1352894 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 956786-61-1

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1352894
CAS No.: 956786-61-1
M. Wt: 187.67 g/mol
InChI Key: XPZXAEULIHCKCX-UHFFFAOYSA-N
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Description

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is an organic compound with the molecular formula C8H14ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with propan-1-amine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    3,5-dimethyl-1H-pyrazole: Lacks the chlorine substituent and has different reactivity.

    4-chloro-1H-pyrazole: Similar structure but without the dimethyl groups.

Uniqueness

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of both chlorine and dimethyl groups on the pyrazole ring, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZXAEULIHCKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCN)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405826
Record name SBB020532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956786-61-1
Record name SBB020532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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